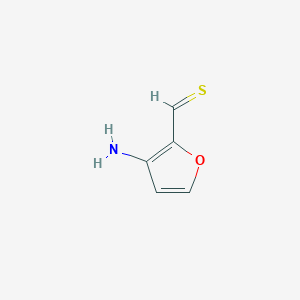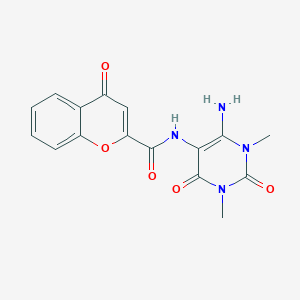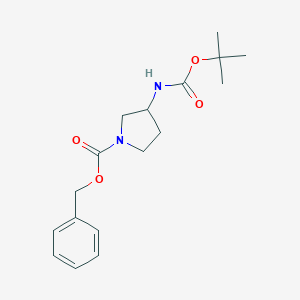
5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, and the inhibition of COX-2 activity reduces the production of prostaglandins, which results in the anti-inflammatory activity of this compound.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has anti-inflammatory and herbicidal activity. However, the biochemical and physiological effects of this compound are not fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its anti-inflammatory and herbicidal activity. This makes it a potential candidate for the development of new anti-inflammatory drugs and herbicides.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound has cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One of the directions is the development of new anti-inflammatory drugs and herbicides based on this compound. Another direction is the study of the toxicity of this compound on different cell lines and the identification of its potential targets in cells.
Conclusion:
In conclusion, 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been achieved using different methods. One of the methods involves the reaction of 3-chloroaniline with 4-nitrophenylhydrazine to obtain 1-(3-chlorophenyl)-4-nitrophenylhydrazine. This compound is then reacted with 4-methoxy-1H-pyrazol-5-amine to obtain 1-(3-chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazole. The final step involves the reaction of this compound with 2-amino-1,3,4-thiadiazole to obtain 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine.
Scientific Research Applications
5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields. One of the applications is in the field of medicine, where this compound has been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs.
This compound has also been studied for its potential applications in the field of agriculture. Studies have shown that this compound has herbicidal activity, which makes it a potential candidate for the development of new herbicides.
properties
CAS RN |
172701-60-9 |
|---|---|
Product Name |
5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Molecular Formula |
C18H13ClN8O3S |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H13ClN8O3S/c1-30-15-14(17-23-24-18(20)31-17)25-26(13-4-2-3-10(19)9-13)16(15)22-21-11-5-7-12(8-6-11)27(28)29/h2-9H,1H3,(H2,20,24) |
InChI Key |
QEKXUVMHAHQIMN-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C2=NN=C(S2)N)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(N(N=C1C2=NN=C(S2)N)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
synonyms |
5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)- 1,3,4-thiadiazol-2-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)






![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)


![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)

